
3-((5-Chloroquinolin-8-yl)oxy)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de 3-((5-chloroquinoléin-8-yl)oxy)propyle est un composé chimique de formule moléculaire C15H16ClNO3. Il s’agit d’un dérivé de la quinoléine, un composé organique aromatique hétérocyclique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acétate de 3-((5-chloroquinoléin-8-yl)oxy)propyle implique généralement la réaction de la 5-chloroquinoléine avec le 3-chloropropanol en présence d’une base, suivie d’une acétylation. Les conditions réactionnelles incluent souvent :
Base : Hydroxyde de sodium ou carbonate de potassium
Solvant : Diméthylformamide (DMF) ou diméthylsulfoxyde (DMSO)
Température : 60-80°C
Temps : 12-24 heures
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de 3-((5-chloroquinoléin-8-yl)oxy)propyle subit diverses réactions chimiques, notamment :
Oxydation : Peut être oxydé pour former des dérivés de N-oxyde de quinoléine.
Réduction : Les réactions de réduction peuvent produire des dérivés de 5-chloroquinoléine.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels en position 8 du cycle quinoléine.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène ou acide m-chloroperbenzoïque (m-CPBA)
Réduction : Borohydrure de sodium ou hydrure de lithium et d’aluminium
Substitution : Halogénures d’alkyle ou halogénures d’aryle en présence d’une base
Principaux produits formés
Oxydation : Dérivés de N-oxyde de quinoléine
Réduction : Dérivés de 5-chloroquinoléine
Substitution : Divers dérivés de quinoléine substitués
Applications de la recherche scientifique
L’acétate de 3-((5-chloroquinoléin-8-yl)oxy)propyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antivirales potentielles.
Médecine : Enquêté pour son utilisation potentielle dans le développement de nouveaux produits pharmaceutiques, en particulier dans le traitement des maladies infectieuses.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
3-((5-Chloroquinolin-8-yl)oxy)propyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’acétate de 3-((5-chloroquinoléin-8-yl)oxy)propyle implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut inhiber l’activité de certaines enzymes ou interférer avec la réplication des agents pathogènes. Les voies et les cibles exactes peuvent varier en fonction de l’application et du contexte spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-((5-chloroquinoléin-8-yl)oxy)propylamine
- Chlorure de 3-((5-chloroquinoléin-8-yl)oxy)propyle
- Alcool de 3-((5-chloroquinoléin-8-yl)oxy)propyle
Unicité
L’acétate de 3-((5-chloroquinoléin-8-yl)oxy)propyle est unique en raison de ses groupes fonctionnels spécifiques, qui confèrent des propriétés chimiques et une réactivité distinctes. Cela le rend particulièrement utile dans certaines applications de synthèse et dans des contextes de recherche où d’autres composés similaires pourraient ne pas être aussi efficaces.
Propriétés
Formule moléculaire |
C14H14ClNO3 |
|---|---|
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
3-(5-chloroquinolin-8-yl)oxypropyl acetate |
InChI |
InChI=1S/C14H14ClNO3/c1-10(17)18-8-3-9-19-13-6-5-12(15)11-4-2-7-16-14(11)13/h2,4-7H,3,8-9H2,1H3 |
Clé InChI |
YRHPMPRIOOWMEX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCOC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


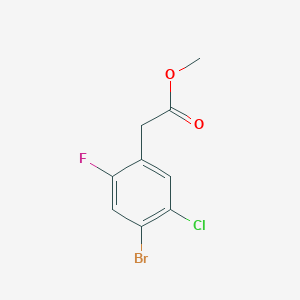
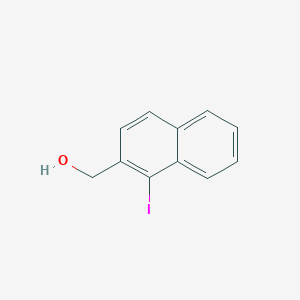
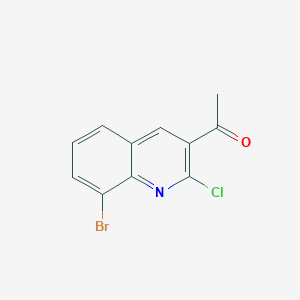
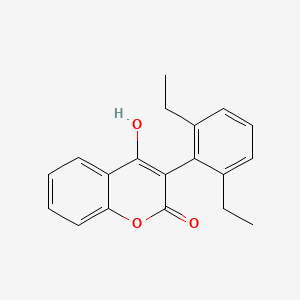

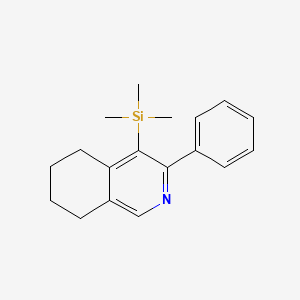
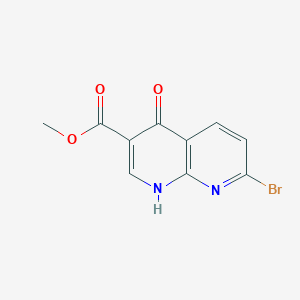

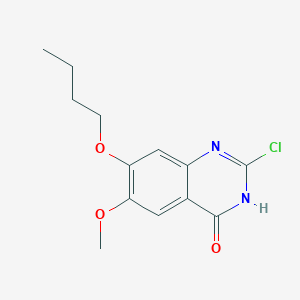
![Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)-](/img/structure/B11841095.png)
![5-bromo-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B11841104.png)



